molecular formula C20H13ClO B8729294 (4-chlorophenyl)(9H-fluoren-2-yl)methanone

(4-chlorophenyl)(9H-fluoren-2-yl)methanone

Cat. No.: B8729294
M. Wt: 304.8 g/mol
InChI Key: CZWRFTKBIDVXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)(9H-fluoren-2-yl)methanone is a useful research compound. Its molecular formula is C20H13ClO and its molecular weight is 304.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H13ClO

Molecular Weight

304.8 g/mol

IUPAC Name

(4-chlorophenyl)-(9H-fluoren-2-yl)methanone

InChI

InChI=1S/C20H13ClO/c21-17-8-5-13(6-9-17)20(22)15-7-10-19-16(12-15)11-14-3-1-2-4-18(14)19/h1-10,12H,11H2

InChI Key

CZWRFTKBIDVXAP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Chlorobenzoyl chloride (43.8 g.) was added dropwise to a stirred mixture of fluorene (41.5 g.) aluminium chloride (33.4 g.) and carbon disulphide (100 ml.). After the vigorous reaction had subsided the mixture was stirred and boiled under reflux for 6 hours. It was cooled, poured onto ice, the carbon disulphide distilled off on a steam bath, and the solid product filtered off, washed, dried and recrystallised from benzene to give 2 -p-chlorobenzoylfluorene, m.p. 183°C. This was reacted by the method of Example 1 to give trans-1-(2-fluorenyl)-1-p-chlorophenyl3-dimethylaminoprop-1-ene, hydrochloride from ethanol, m.p. 236°-237°C. Isomeric homogeneity was confirmed by n.m.r. spectroscopy.
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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